molecular formula C17H21NO4 B8473621 5-(Benzyloxycarbonylamino)bicyclo[3.2.1]octane-1-carboxylic acid

5-(Benzyloxycarbonylamino)bicyclo[3.2.1]octane-1-carboxylic acid

Cat. No. B8473621
M. Wt: 303.35 g/mol
InChI Key: OOTZQWSMGUATTD-UHFFFAOYSA-N
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Description

5-(Benzyloxycarbonylamino)bicyclo[3.2.1]octane-1-carboxylic acid is a useful research compound. Its molecular formula is C17H21NO4 and its molecular weight is 303.35 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

5-(phenylmethoxycarbonylamino)bicyclo[3.2.1]octane-1-carboxylic acid

InChI

InChI=1S/C17H21NO4/c19-14(20)16-7-4-8-17(12-16,10-9-16)18-15(21)22-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,18,21)(H,19,20)

InChI Key

OOTZQWSMGUATTD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(C1)(C2)NC(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 5-(benzyloxycarbonylamino)bicyclo-[3.2.1]octane-1-carboxylate (25 g, crude product) in methanol (200 mL) was added NaOH (5N, 50 mL) and the reaction mixture was refluxed for two hours. After cooled to room temperature, the mixture was concentrated under reduced pressure. The residue was diluted with water (100 mL) and extracted with diethyl ether (3×100 mL) to remove the organic impurities. The aqueous phase was adjusted to pH 1˜2 with 2N aq. HCl, and extracted with dichloromethane (3×100 mL). The combined organic layer was washed with brine, dried over sodium sulfate and concentrated under reduced pressure to afford 8.5 g (49%, steps 5 and 6) of 5-(benzyloxycarbonylamino)bicyclo[3.2.1]octane-1-carboxylic acid as a yellow oil. ESI-MS m/z: 304 (M+H)+.
Name
methyl 5-(benzyloxycarbonylamino)bicyclo-[3.2.1]octane-1-carboxylate
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-(benzyloxycarbonylamino)bicyclo-[3.2.1]octane-1-carboxylate (10 g, 31.5 mmol) in MeOH (150 mL) was added NaOH (2N, 50 mL) and the reaction solution was stirred at room temperature overnight. The organic solvent was removed under reduced pressure and the remaining aqueous solution was extracted with ethyl acetate (20 mL) to remove the organic impurities, and then adjusted to pH 3 with 2N aq. HCl. The acidic aqueous solution was extracted with ethyl acetate (3×20 mL) and the combined organic layer was washed with brine, dried over Na2SO4 and concentrated to give 9 g (95%) 5-(benzyloxycarbonylamino)bicyclo[3.2.1]octane-1-carboxylic acid as a colorless oil, which was solidified after standing at room temperature overnight. ESI-MS m/z: 304 (M+H)+.
Name
5-(benzyloxycarbonylamino)bicyclo-[3.2.1]octane-1-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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